molecular formula C15H22O3 B14361695 7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one CAS No. 92527-68-9

7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one

Cat. No.: B14361695
CAS No.: 92527-68-9
M. Wt: 250.33 g/mol
InChI Key: YJAHBENKHLLFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one is an organic compound characterized by the presence of a benzyloxy group, a hydroxy group, and a ketone group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one can be achieved through several synthetic routes. One common method involves the use of benzylic oxidation and reduction reactions. For instance, the benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile . The hydroxy group can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation and reduction processes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

92527-68-9

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

6-hydroxy-6-methyl-7-phenylmethoxyheptan-2-one

InChI

InChI=1S/C15H22O3/c1-13(16)7-6-10-15(2,17)12-18-11-14-8-4-3-5-9-14/h3-5,8-9,17H,6-7,10-12H2,1-2H3

InChI Key

YJAHBENKHLLFMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(C)(COCC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.